D,L-Buthioninsulfoxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. This compound has been studied for its potential therapeutic and toxic effects.

Wissenschaftliche Forschungsanwendungen

D,L-Buthionine Sulfoxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role as an inhibitor of glutamine synthetase, which is important in nitrogen metabolism.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating glutamine levels in the body.

Industry: Used in the production of various chemical intermediates and as a research tool in biochemical studies.

Wirkmechanismus

Target of Action

The primary target of D,L-Buthionine Sulfoxide is γ-glutamylcysteine synthetase , an essential enzyme for the synthesis of glutathione (GSH) . This enzyme plays a crucial role in maintaining the balance of reactive oxygen species (ROS) in cells .

Mode of Action

D,L-Buthionine Sulfoxide acts as an irreversible inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, it disrupts the synthesis of GSH, leading to a decrease in cellular GSH levels . This results in an increase in the level of ROS within the cell .

Biochemical Pathways

The inhibition of γ-glutamylcysteine synthetase by D,L-Buthionine Sulfoxide affects the glutathione synthesis pathway . This leads to a decrease in the levels of GSH, a critical antioxidant in cells. The reduction in GSH levels increases the level of ROS, leading to oxidative stress .

Pharmacokinetics

It has been shown to have biexponential elimination and differential clearance between l,r and l,s stereoisomers .

Result of Action

The increase in ROS levels due to the action of D,L-Buthionine Sulfoximine can lead to DNA damage and other oxidative damages . This can result in the arrest of the cell cycle, leading to cell death . In some cases, this can enhance the sensitivity of cells to other treatments, such as chemotherapy .

Action Environment

The action of D,L-Buthionine Sulfoximine can be influenced by various environmental factors. For example, the presence of other antioxidants in the cell can counteract the pro-oxidant conditions induced by D,L-Buthionine Sulfoximine . Additionally, the compound’s action can be influenced by the metabolic state of the cell and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

D,L-Buthionine Sulfoxide plays a significant role in biochemical reactions by inhibiting the enzyme gamma-glutamylcysteine synthetase . This enzyme is crucial for the synthesis of glutathione, a powerful antioxidant in cells . By inhibiting this enzyme, D,L-Buthionine Sulfoxide effectively reduces the levels of glutathione in cells .

Cellular Effects

The reduction of glutathione levels by D,L-Buthionine Sulfoxide has profound effects on various types of cells and cellular processes. Glutathione is involved in several cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the reduction of glutathione levels by D,L-Buthionine Sulfoxide can influence these cellular functions.

Molecular Mechanism

D,L-Buthionine Sulfoxide exerts its effects at the molecular level primarily through its inhibition of gamma-glutamylcysteine synthetase . This inhibition leads to a decrease in the synthesis of glutathione, thereby affecting various cellular and molecular processes that depend on glutathione .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Buthionine Sulfoxide can change over time. For instance, it has been observed that D,L-Buthionine Sulfoxide can lead to a significant reduction in glutathione levels in cells within a certain period .

Dosage Effects in Animal Models

The effects of D,L-Buthionine Sulfoxide can vary with different dosages in animal models. For instance, it has been observed that D,L-Buthionine Sulfoxide can lead to a significant reduction in glutathione levels in mice when administered at certain dosages .

Metabolic Pathways

D,L-Buthionine Sulfoxide is involved in the metabolic pathway of glutathione synthesis. It interacts with the enzyme gamma-glutamylcysteine synthetase, which is crucial for the synthesis of glutathione .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Buthionine Sulfoxide can be achieved through various synthetic routes. One common method involves the oxidation of L-Buthionine to form L-Buthionine Sulfoxide. This reaction typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of D,L-Buthionine Sulfoxide may involve large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

D,L-Buthionine Sulfoxide undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to sulfone using strong oxidizing agents.

Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted amino acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Buthionine Sulfoximine: Another inhibitor of glutamine synthetase, but with a different chemical structure.

2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: A compound with similar inhibitory effects on glutamine synthetase.

Uniqueness

D,L-Buthionine Sulfoxide is unique due to its specific sulfoxide group, which imparts distinct chemical and biological properties. Its ability to inhibit glutamine synthetase makes it a valuable tool in biochemical research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

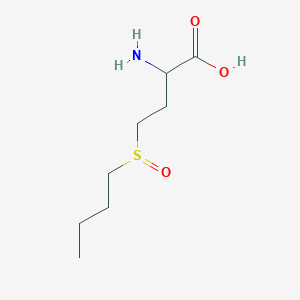

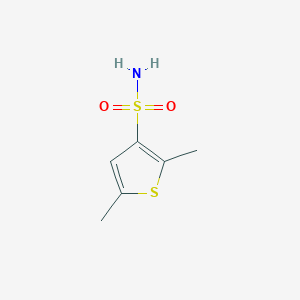

2-amino-4-butylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326553 |

Source

|

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98487-33-3 |

Source

|

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid](/img/structure/B131388.png)